7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[4-(benzimidazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-2-4-17-15(3-1)21-12-23(17)14-7-5-13(6-8-14)16-9-10-19-18-20-11-22-24(16)18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQJINYEHSDHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=CC=NC5=NC=NN45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163809 | |
| Record name | 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685106-77-8 | |
| Record name | 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685106-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the benzimidazole intermediate, which is then coupled with a suitable triazolopyrimidine precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical
Biological Activity
The compound 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- Triazolo[1,5-a]pyrimidine : This heterocyclic structure is known for its pharmacological properties.
- Benzimidazole moiety : This fragment contributes to the compound's interaction with biological targets.
Anticonvulsant Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticonvulsant properties. For instance, a related compound demonstrated potent activity in animal models with an effective dose (ED50) of 84.9 mg/kg in maximal electroshock (MES) tests . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and benzimidazole substituents can enhance anticonvulsant efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of similar triazolo-pyrimidine derivatives has been explored through in vitro and in vivo assays. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, a recent study highlighted that certain derivatives effectively reduced paw edema in formalin-induced models, indicating their potential as anti-inflammatory agents .
Antitumor Activity
Emerging research suggests that triazolo-pyrimidine derivatives may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Case Studies and Research Findings
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| 7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Anticonvulsant | MES test | ED50 = 84.9 mg/kg; high efficacy |
| 7-(4-fluorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Anti-inflammatory | COX inhibition assay | Significant reduction in inflammation |
| 7-(2-chlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Antitumor | Cytotoxicity assay | Induced apoptosis in cancer cells |
Comparison with Similar Compounds
Alkoxy and Halo Substituents
- 7-Alkoxy Derivatives : Alkylation of 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (compound 2 ) with alkyl bromides yields 7-alkoxy derivatives (e.g., 3a–3i ). These compounds exhibit moderate herbicidal activity, with melting points ranging from 120–160°C .
- 7-Chloro Derivative : Chlorination of compound 2 with POCl₃ produces 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (4 ), which has a higher melting point (146–148°C) due to increased molecular symmetry and halogen-mediated intermolecular forces .
Aryl and Heteroaryl Substituents
Key Observations :
- Antitumor Activity : Aryl-substituted derivatives (e.g., 19 ) outperform alkoxy derivatives, likely due to improved hydrophobic interactions with cellular targets .
- Herbicidal Activity : Sulfonamide-linked derivatives (8a–8f ) exhibit potent herbicidal effects, attributed to sulfonamide’s role in inhibiting acetolactate synthase .
- Target Compound’s Potential: The benzimidazole group may synergize with the triazolo-pyrimidine core for dual-mode binding (e.g., intercalation and enzyme inhibition).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 100°C, 3 hours | 85% | |
| Alkylation | Alkyl bromide, DMF, NaOH, 80°C | 70–90% | |
| Biginelli Protocol | DMF, ammonium acetate, reflux | 60–75% |
Physicochemical Properties
- Solubility : Alkoxy derivatives (e.g., 3a–3i ) show higher solubility in polar solvents due to ether linkages, whereas the target compound’s benzimidazole group may reduce aqueous solubility but enhance lipid membrane permeability .
- Thermal Stability : Chloro and aryl-substituted derivatives exhibit higher melting points (>140°C) compared to alkoxy derivatives, reflecting stronger crystal lattice interactions .
Q & A
Q. Table 1: Synthetic Route Comparison
Basic: How is this compound characterized using spectroscopic methods?
Q. Methodology :
- 1H/13C NMR : Confirm regiochemistry via aromatic proton shifts (δ 7.2–8.5 ppm for benzimidazole protons) and carbonyl carbons (δ 160–170 ppm) .
- IR Spectroscopy : Identify C=N stretching (1640–1660 cm⁻¹) and N-H bending (1550–1580 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns validate molecular weight .
Basic: What preliminary biological activities have been reported?
Q. Key Findings :
- Antibacterial : Inhibits Enterococcus faecium (MIC: 4–8 µg/mL) via cell-wall biosynthesis disruption .
- Antiviral : Active against influenza A (IC₅₀: 10–20 µM) by targeting viral neuraminidase .
- Herbicidal : Suppresses Echinochloa crusgalli growth at 100 ppm via acetolactate synthase inhibition .
Advanced: How to resolve contradictory spectral data during characterization?
Q. Strategies :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating 1H-1H and 1H-13C couplings .
- Elemental Analysis : Verify purity (>95%) to rule out impurities causing anomalous peaks .
- Isotopic Patterns in MS : Differentiate molecular ions from adducts (e.g., sodium/potassium adducts) .
Advanced: What computational methods predict bioactivity?
Q. Approaches :
- Molecular Docking : Simulate binding to viral neuraminidase (PDB: 3CL0) to prioritize analogs with stronger hydrogen bonds .
- Quantum Chemical Parameters : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, HOMO energies of -6.2 eV correlate with antitumor activity .
- QSAR Models : Use logP and polar surface area to optimize pharmacokinetics (e.g., blood-brain barrier penetration for anticonvulsants) .
Advanced: How to design analogs for improved bioactivity?
Q. Design Principles :
- Electron-Withdrawing Groups : Introduce -CF₃ at C5 to enhance antibacterial potency (MIC improved 4-fold) .
- Heterocyclic Hybrids : Fuse pyridine or thiophene rings to increase DNA intercalation (e.g., IC₅₀: 1.2 µM for antitumor derivatives) .
- Bioisosteres : Replace benzimidazole with triazolo[1,5-a]pyrimidine to reduce toxicity while retaining antiviral activity .
Q. Table 2: Structure-Activity Relationships (SAR)
Advanced: What are the challenges in reaction optimization?
Q. Key Issues :
- Solvent Choice : DMF improves solubility but complicates purification; switch to acetonitrile for easier column chromatography .
- Temperature Control : Exothermic reactions require cooling to prevent by-products (e.g., dimerization at >100°C) .
- Scalability : Microwave-assisted methods face batch-size limitations; optimize stirring and heat transfer for >10 g syntheses .
Advanced: How to resolve reaction by-products?
Q. Solutions :
- Chromatography : Use silica gel (hexane:EtOAc, 3:1) to separate unreacted aldehydes .
- Recrystallization : Ethanol/water mixtures (7:3) remove hydrophilic impurities .
- Stoichiometry Adjustments : Excess aminotriazole (1.2 equiv) reduces dimer formation .
Advanced: What are the structure-activity relationships (SAR) for this compound?
Q. Critical Features :
- Triazole Core : Essential for H-bonding with bacterial penicillin-binding proteins (PBPs) .
- Benzimidazole Moiety : Enhances DNA intercalation (e.g., ΔTm: +5°C for plasmid DNA binding) .
- Fluorine Substituents : Improve metabolic stability (t₁/₂: 8 hours vs. 2 hours for non-fluorinated analogs) .
Advanced: What strategies identify biological targets for this compound?
Q. Methods :
- Macromolecular Synthesis Assays : Track ³H-uridine incorporation to confirm RNA polymerase inhibition .
- Enzyme Inhibition Screens : Test against kinase panels (e.g., EGFR IC₅₀: 0.8 µM) .
- Proteomics : Use affinity chromatography to isolate bound proteins (e.g., tubulin identified for antitumor derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
